molecular formula C25H48O4 B15220167 Pentacosanedioic acid

Pentacosanedioic acid

Cat. No.: B15220167
M. Wt: 412.6 g/mol
InChI Key: VHDHONCVIHDOAO-UHFFFAOYSA-N
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Description

Pentacosanedioic acid (IUPAC name: this compound; systematic name: pentacosane-1,25-dioic acid) is a saturated dicarboxylic fatty acid with a linear carbon chain of 25 carbons and two terminal carboxylic acid groups. Its molecular formula is C₂₅H₄₈O₄, and its molecular weight is 412.65 g/mol. It has been identified in plant extracts, including Cinnamomum tamala leaves and Cyperus laevigatus, using advanced analytical techniques such as UPLC-Q-TOF-MSE .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentacosanedioic acid can be synthesized through several methods. One common approach involves the oxidation of long-chain alkenes or alcohols. For example, the oxidation of 1-pentacosene using potassium permanganate (KMnO₄) in an alkaline medium can yield this compound. Another method involves the ozonolysis of long-chain alkenes followed by oxidative workup to produce the desired dicarboxylic acid.

Industrial Production Methods

Industrial production of this compound typically involves the biotransformation of long-chain hydrocarbons using microorganisms such as Candida tropicalis. This yeast can convert alkanes into the corresponding dicarboxylic acids through targeted functionalization. The process involves optimizing various parameters, including pH, substrate concentration, and fermentation conditions, to achieve high yields of this compound .

Chemical Reactions Analysis

Neutralization Reactions with Bases

As a dicarboxylic acid, pentacosanedioic acid reacts exothermically with inorganic and organic bases to form carboxylate salts. For example:
Reaction with sodium hydroxide:
C25H48O4+2NaOHNa2C25H46O4+2H2O\text{C}_{25}\text{H}_{48}\text{O}_4 + 2\text{NaOH} \rightarrow \text{Na}_2\text{C}_{25}\text{H}_{46}\text{O}_4 + 2\text{H}_2\text{O}
This reaction is analogous to acetic acid's neutralization .

Key Data:

BaseProduct SaltReaction EfficiencyReference
NaOHDisodium pentacosanedioate>95% (25°C)
KOHDipotassium salt~90%

Esterification and Amidation

The acid readily forms esters and amides under standard conditions:

Esterification:

C25H48O4+2CH3OHH+C25H46O4(OCH3)2+2H2O\text{C}_{25}\text{H}_{48}\text{O}_4 + 2\text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{C}_{25}\text{H}_{46}\text{O}_4(\text{OCH}_3)_2 + 2\text{H}_2\text{O}
Methyl esters are commonly synthesized for analytical purposes .

Amidation:

In supercritical CO2_2 extracts, this compound derivatives were identified alongside fatty acid amides (FAAs) like palmitamide and stearamide, suggesting potential cross-reactivity in biological systems .

Interaction with Active Metals

This compound reacts with metals (e.g., Mg, Zn) to produce hydrogen gas and metal dicarboxylates:
C25H48O4+MgMgC25H46O4+H2\text{C}_{25}\text{H}_{48}\text{O}_4 + \text{Mg} \rightarrow \text{MgC}_{25}\text{H}_{46}\text{O}_4 + \text{H}_2 \uparrow
Reaction rates are slower compared to short-chain acids due to steric hindrance .

Analytical Characterization

A 2024 UPLC-Q-TOF-MSE study identified this compound II ([MH][\text{M} - \text{H}]^-: m/z 411.3474) in supercritical CO2_2 extracts. Key fragmentation patterns included:

  • Loss of H2_2O (18.01-18.01 Da)

  • Cleavage of the acyl chain at C10–C11 bonds

Comparative Reactivity Table

Reaction TypeConditionsByproductsApplications
NeutralizationAqueous, 25–80°CH2_2OSalt synthesis
EsterificationAcid catalyst, refluxH2_2OPolymer precursors
Thermal Decomposition>400°C, inert atmosphereCO2_2, H2_2OPetrochemical processes

Scientific Research Applications

Pentacosanedioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of pentacosanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as acyl-CoA synthetases and fatty acid oxidases. These enzymes activate the carboxyl groups, allowing the compound to undergo β-oxidation, a process that breaks down fatty acids to produce energy. Additionally, this compound can form complexes with proteins and other biomolecules, influencing their structure and function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Comparisons:

Chain Length and Molecular Weight:
Pentacosanedioic acid (C25) is part of a homologous series of saturated dicarboxylic fatty acids (DFAs). Its physicochemical properties, such as solubility and melting point, are influenced by its long hydrocarbon chain. Shorter-chain DFAs (e.g., azelaic acid, C9) exhibit higher water solubility, while longer chains (C18–C25) are more hydrophobic .

Compound Name Chain Length Molecular Formula Molecular Weight (g/mol) [M−H]⁻ (m/z) Natural Source
Azelaic acid C9 C₉H₁₆O₄ 188.22 187.0982 Cinnamomum tamala
Octadecanedioic acid C18 C₁₈H₃₄O₄ 314.46 313.2375 Cinnamomum tamala
Heneicosanedioic acid C21 C₂₁H₄₀O₄ 356.54 355.2850 Cinnamomum tamala
Docosanedioic acid C22 C₂₂H₄₂O₄ 370.57 369.3010 Cinnamomum tamala
Tricosanedioic acid C23 C₂₃H₄₄O₄ 384.60 383.3176 Cinnamomum tamala
Tetracosanedioic acid C24 C₂₄H₄₆O₄ 398.63 397.3307 Cinnamomum tamala
This compound C25 C₂₅H₄₈O₄ 412.65 411.3474 Cinnamomum tamala, Cyperus laevigatus

Functional Groups: Unlike mono-carboxylic acids (e.g., pentacosanoic acid, C25H50O2), this compound’s dual carboxylic groups enhance its polarity, making it more reactive in esterification or polymerization processes .

Saturation vs. Unsaturation: this compound is fully saturated, while unsaturated DFAs (e.g., octadecenedioic acid, C18:1) exhibit lower melting points and higher susceptibility to oxidation .

Properties

Molecular Formula

C25H48O4

Molecular Weight

412.6 g/mol

IUPAC Name

pentacosanedioic acid

InChI

InChI=1S/C25H48O4/c26-24(27)22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-25(28)29/h1-23H2,(H,26,27)(H,28,29)

InChI Key

VHDHONCVIHDOAO-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCCCCC(=O)O)CCCCCCCCCCCC(=O)O

Origin of Product

United States

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